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Compound of Interest

Compound Name: Budralazine

Cat. No.: B8753938

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budralazine, a hydrazine derivative of phthalazine, is an antihypertensive agent that acts as a
vasodilator. Its efficacy and safety are intrinsically linked to its chemical structure and purity.
Therefore, rigorous analytical characterization is paramount throughout the drug development
process, from synthesis to formulation and metabolic studies. Spectroscopic techniques are
fundamental tools for the qualitative and quantitative analysis of Budralazine, providing
insights into its molecular structure, purity, and behavior in various matrices.

These application notes provide a comprehensive overview and detailed protocols for the
spectroscopic analysis of Budralazine using Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-
Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy,
and Mass Spectrometry (MS). The information is intended to guide researchers in establishing
robust analytical methods for the characterization of Budralazine.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for the quantitative determination of Budralazine
in bulk drug and pharmaceutical formulations. The method is based on the principle of
absorption of ultraviolet or visible light by the analyte, which is proportional to its concentration.

Quantitative Data Summary
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The following table summarizes the key quantitative parameters for the UV-Vis
spectrophotometric analysis of Budralazine. As specific data for Budralazine is limited in
publicly available literature, the data for its close structural analog, Hydralazine Hydrochloride,
is provided as a reference. It is recommended to determine these parameters specifically for
Budralazine in your laboratory setting.

Parameter Value (for Hydralazine HCI) Reference

Wavelength of Maximum

Absorbance (Amax) 262 nm izl

Molar Absorptivity (€) ~1.5x 104 L-mol-1-cm-1 Derived from available data
Linearity Range 2-20 pug/mL [2]

Limit of Detection (LOD) 0.051 pg/mL [1]

Limit of Quantification (LOQ) 0.16 pg/mL [1]

Experimental Protocol: UV-Vis Spectrophotometric
Assay of Budralazine

This protocol outlines the steps for the quantitative determination of Budralazine in a bulk
sample.

1. Instrumentation:

A double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.

2. Reagents and Materials:

Budralazine reference standard

Methanol (HPLC grade)

Distilled or deionized water

w

. Preparation of Standard Stock Solution (100 pg/mL):
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Accurately weigh 10 mg of Budralazine reference standard.

Transfer it to a 100 mL volumetric flask.

Dissolve and dilute to the mark with methanol. This is the standard stock solution.
. Preparation of Working Standard Solutions:

From the standard stock solution, prepare a series of dilutions in methanol to obtain
concentrations ranging from 2 to 20 pg/mL.

. Preparation of Sample Solution:

Accurately weigh a quantity of the Budralazine bulk sample equivalent to 10 mg of
Budralazine.

Transfer it to a 100 mL volumetric flask.
Dissolve and dilute to the mark with methanol.
Filter the solution if necessary.

Dilute a suitable aliquot of the filtered solution with methanol to obtain a final concentration
within the linearity range.

. Spectrophotometric Measurement:
Set the spectrophotometer to scan from 400 nm to 200 nm.
Use methanol as a blank.

Record the absorbance of the working standard solutions and the sample solution at the
Amax (approximately 262 nm, to be confirmed for Budralazine).

. Data Analysis:

Construct a calibration curve by plotting the absorbance of the working standard solutions
against their respective concentrations.
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o Determine the concentration of Budralazine in the sample solution from the calibration

curve.

o Calculate the percentage purity of the Budralazine bulk sample.

Solution Preparation
Prepare Standard Prepare Working
Stock Solution Standard Solutions
Weigh Budralazine > Prepare Sample |

Sample Solution

Weigh Budralazine
Reference Standard

Analysis v v Data Processing

Set Spectrophotometer Measure Absorbance of Construct Determine Sample Calculate Purit
Parameters (Amax) Standards and Sample Calibration Curve Concentration Y

Click to download full resolution via product page
Fig. 1: Workflow for UV-Vis Spectrophotometric Assay of Budralazine.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for the identification and structural elucidation of
Budralazine. It provides a unique molecular fingerprint based on the vibrational frequencies of

the bonds within the molecule.

Qualitative Data Summary

The following table lists the characteristic FT-IR absorption bands for Hydralazine
Hydrochloride, which are expected to be similar for Budralazine due to their structural
similarities. The exact peak positions for Budralazine should be confirmed experimentally.
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Wavenumber (cm-1) Assignment Reference

N-H stretching (hydrazine

~3455 group)

~3025 Aromatic C-H stretching
~1600-1450 C=C and C=N ring stretching
~1174 C-N stretching

~800-600 C-H out-of-plane bending

Experimental Protocol: FT-IR Analysis of Budralazine

This protocol describes the procedure for obtaining an FT-IR spectrum of a solid Budralazine
sample using the Attenuated Total Reflectance (ATR) technique.

1. Instrumentation:
e FT-IR spectrometer equipped with an ATR accessory.
2. Sample Preparation:

o Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing
it to dry completely.

e Record a background spectrum.

e Place a small amount of the powdered Budralazine sample directly onto the ATR crystal,
ensuring complete coverage of the crystal surface.

3. Spectral Acquisition:

o Apply pressure to the sample using the ATR pressure clamp to ensure good contact with the
crystal.

e Acquire the FT-IR spectrum over a range of 4000 to 400 cm-1.
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N

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a spectrum with a good signal-

to-noise ratio.

. Data Analysis:

Process the spectrum (e.g., baseline correction, smoothing) as required.

Identify the characteristic absorption bands and compare them with the reference spectrum

of Budralazine or the expected vibrational frequencies for its functional groups.

Clean ATR Crystal

:

Record Background Spectrum

:

Place Budralazine Sample on Crystal

:

Apply Pressure

:

Acquire FT-IR Spectrum
(4000-400 cm-1)

:

Process Spectrum

:

Identify Characteristic Peaks
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Fig. 2: Experimental Workflow for FT-IR Analysis of Budralazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of
Budralazine. Both 1H and 13C NMR provide detailed information about the chemical

environment of the hydrogen and carbon atoms in the molecule, respectively.

Qualitative Data Summary

Specific 1H and 13C NMR chemical shift data for Budralazine is not readily available in the

searched literature. The following table provides expected chemical shift ranges for the key

structural motifs in Budralazine based on general principles of NMR spectroscopy and data

from related structures. These values should be confirmed by experimental analysis.

Expected Chemical Shift

Nucleus Functional Group
(3, ppm)
Aromatic protons (phthalazine
1H . 7.0-85
ring)
1H N-H protons (hydrazine group)  Variable, typically broad
1H CH3 protons (butyl group) 0.8-1.0()
1H CH2 protons (butyl group) 1.2-1.8(m)
1H CH proton (butylidene group) 6.5-7.5()
13C Aromatic carbons 120 - 150
13C C=N carbon 150 - 165
13C Alkyl carbons (butyl group) 10 - 40

Experimental Protocol: NMR Analysis of Budralazine

This protocol outlines the general procedure for acquiring 1H and 13C NMR spectra of

Budralazine.
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. Instrumentation:
NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.
. Reagents and Materials:
Budralazine sample
Deuterated solvent (e.g., DMSO-d6, CDCI3)
NMR tubes
. Sample Preparation:
Accurately weigh approximately 5-10 mg of the Budralazine sample.

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a
clean, dry NMR tube.

Ensure the sample is fully dissolved.
. Spectral Acquisition:
Insert the NMR tube into the spectrometer.
Tune and shim the probe to optimize the magnetic field homogeneity.
Acquire the 1H NMR spectrum using standard acquisition parameters.
Acquire the 13C NMR spectrum. A proton-decoupled experiment is typically used.
. Data Analysis:
Process the spectra (e.g., Fourier transformation, phase correction, baseline correction).
Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.

Assign the chemical shifts to the corresponding protons and carbons in the Budralazine
structure using chemical shift tables, and 2D NMR techniques (e.g., COSY, HSQC, HMBC) if
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necessary.
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Fig. 3: Logical Relationship for NMR-based Structural Elucidation of Budralazine.

Mass Spectrometry (MS)
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Mass spectrometry is a highly sensitive and specific technique used for determining the
molecular weight of Budralazine and for elucidating its structure through fragmentation
analysis. It is also a critical tool for identifying and quantifying metabolites of Budralazine in

biological matrices.

Qualitative and Quantitative Data Summary

The exact mass and major fragmentation patterns of Budralazine need to be determined
experimentally. The following table provides predicted information based on its chemical

structure.

Parameter Predicted Value for Budralazine

Chemical Formula C12H14N4

Exact Mass 214.1218

Molecular lon [M]+e m/z 214
Fragmentation is expected to occur at the
hydrazine linkage and within the butylidene side

Key Fragment lons chain. Common fragments may include the loss

of the butylidene group or cleavage of the N-N
bond.

Experimental Protocol: Mass Spectrometric Analysis of
Budralazine

This protocol describes the general procedure for analyzing Budralazine using Liquid
Chromatography-Mass Spectrometry (LC-MS).

1. Instrumentation:
¢ High-Performance Liquid Chromatography (HPLC) system.

o Mass spectrometer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap) with an appropriate
ionization source (e.g., Electrospray lonization - ESI).
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. Reagents and Materials:
Budralazine sample
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
Volatile additives (e.g., formic acid, ammonium acetate)

. Sample Preparation:

Dissolve the Budralazine sample in a suitable solvent (e.g., methanol or acetonitrile/water
mixture) to a concentration of approximately 1-10 pg/mL.

Filter the sample through a 0.22 um syringe filter before injection.
. LC-MS Analysis:
HPLC Method:
o Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 pm).
o Mobile Phase A: Water with 0.1% formic acid.
o Mobile Phase B: Acetonitrile with 0.1% formic acid.
o Gradient: A suitable gradient to elute Budralazine (e.g., 5-95% B over 5 minutes).
o Flow Rate: 0.3 mL/min.
o Injection Volume: 1-5 pL.
Mass Spectrometry Method:
o lonization Mode: Positive Electrospray lonization (ESI+).
o Scan Range: m/z 50-500.

o Source Parameters: Optimize capillary voltage, cone voltage, source temperature, and
gas flows for maximum signal intensity of Budralazine.
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o For structural elucidation, perform tandem MS (MS/MS) experiments by selecting the
molecular ion (m/z 214) as the precursor ion and applying collision energy to induce
fragmentation.

5. Data Analysis:

Identify the peak corresponding to Budralazine in the total ion chromatogram (TIC).

Extract the mass spectrum for the Budralazine peak and confirm its molecular weight.

Analyze the MS/MS spectrum to identify the fragmentation pattern and confirm the structure.

Sample Preparation LC-MS Analysis Data Analysis

Dissolve and Filter Inject Sample into Chromatographic lonization (ES1+) Mass Analysis \dentify Molecular lon Analyze Fragmentation
Budralazine Sample HPLC System Separation (MS and MS/MS) Y Pattern

Confirm Structure

Click to download full resolution via product page
Fig. 4. Workflow for LC-MS Analysis of Budralazine.

Conclusion

The spectroscopic techniques outlined in these application notes provide a robust framework
for the comprehensive analysis of Budralazine. UV-Vis spectroscopy offers a simple and
reliable method for quantification. FT-IR spectroscopy is essential for rapid identification and
confirmation of the drug's functional groups. NMR spectroscopy provides unequivocal structural
elucidation, while mass spectrometry offers high sensitivity for molecular weight determination,
structural confirmation, and metabolite identification. For regulatory purposes, it is crucial to
validate these analytical methods according to the International Council for Harmonisation
(ICH) guidelines to ensure they are suitable for their intended purpose. The provided protocols
and data, with appropriate experimental verification for Budralazine, will aid researchers in
achieving a thorough and accurate spectroscopic analysis of this important antihypertensive
agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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